

Pharmacokinetic Comparison: Boosted vs. Unboosted Fosamprenavir

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Amprenavir

CAS No.: 161814-49-9

Cat. No.: S518810

Get Quote

Fosamprenavir is a prodrug that is rapidly converted to its active form, amprenavir (APV), in the gut. Ritonavir (RTV) boosting inhibits the CYP3A4-mediated metabolism of amprenavir, significantly altering its pharmacokinetic profile [1] [2] [3]. The table below summarizes key steady-state pharmacokinetic parameters for various regimens.

Regimen	APV AUC _{0-τ} (mg·h/mL)	APV C _{max} (mg/mL)	APV C _{min} or C _τ (ng/mL)	Key Findings
FPV 1400 mg QD (unboosted)	Data not fully available in search results, but C _τ is a key differentiator.	Data not fully available in search results.	Lower (Reference for comparison)	APV C _τ was 2.5 times lower than with RTV-boosted regimens [1].

| **FPV 1400 mg + RTV 100 mg QD** | Geometric LS Mean Ratio: 0.90 (90% CI: 0.84, 0.96) vs. RTV 200 mg QD [1] | Geometric LS Mean Ratio: 0.97 (90% CI: 0.91, 1.04) vs. RTV 200 mg QD [1] | **Medium** • GLS Mean Ratio: 0.62 (90% CI: 0.55, 0.69) vs. RTV 200 mg QD [1] • Remained **6-fold higher** than protein-corrected IC₅₀ for wild-type virus [1]. | | **FPV 1400 mg + RTV 200 mg QD** | Reference value for QD comparisons above [1]. | Reference value for QD comparisons above [1]. | **Higher** • Provided the highest trough concentrations among QD regimens [1]. | | **FPV 700 mg + RTV 100 mg BID** | Median AUC₀₋₂₄: **35 mg·h/mL** (observed in patient study) [2] | Data not available in search results. | Median C_{min}: **1400 ng/mL**

(observed in patient study) [2] | Boosting increased the APV C_{min} by **4- to 6-fold** compared to FPV alone [2]. |

Abbreviations: FPV: Fosamprenavir; APV: Amprenavir; RTV: Ritonavir; QD: Once Daily; BID: Twice Daily; AUC: Area Under the Curve (measure of total drug exposure); C_{max}: Maximum Concentration; C_{min}/C_t: Minimum (Trough) Concentration; GLS: Geometric Least-Squares; IC₅₀: 50% Inhibitory Concentration.

Key Experimental Data and Protocols

The data in the table above is derived from specific clinical studies. Here are the methodologies for the key experiments cited.

- **Study 1: QD Boosted Regimen Comparison (from [1])**

- **Design:** A phase I, open-label, two-period, crossover, steady-state pharmacokinetic study in 36 healthy volunteers.
- **Protocol:** Subjects were randomized to receive FPV 1400 mg QD plus either RTV 100 mg or 200 mg QD for 14 days. After a washout period, they switched to the other RTV dose. On day 14 of each period, 24-hour pharmacokinetic sampling was performed.
- **Bioanalysis:** Plasma samples were taken pre-dose on days 11, 12, and 13, and intensively over 24 hours on day 14. APV concentrations were determined using high-performance liquid chromatography (HPLC) [1] [2].

- **Study 2: BID Boosted Regimen in Patients (from [2])**

- **Design:** A prospective cohort study (Zephir study) of 121 antiretroviral-experienced HIV patients.
- **Protocol:** Patients received a regimen of FPV 700 mg / RTV 100 mg BID. Trough plasma samples for APV pharmacokinetic evaluation were collected at week 4.
- **Bioanalysis:** APV concentrations were determined using HPLC [2].

- **Study 3: Pharmacokinetic Modeling (from [3])**

- **Design:** Pharmacokinetic data from three multiple-dose, randomized, crossover drug-interaction studies in healthy subjects were used.
- **Modeling:** Data was used to develop a pharmacokinetic interaction model using NONMEM (nonlinear mixed-effect model). The inhibition of APV elimination by RTV was modeled with an

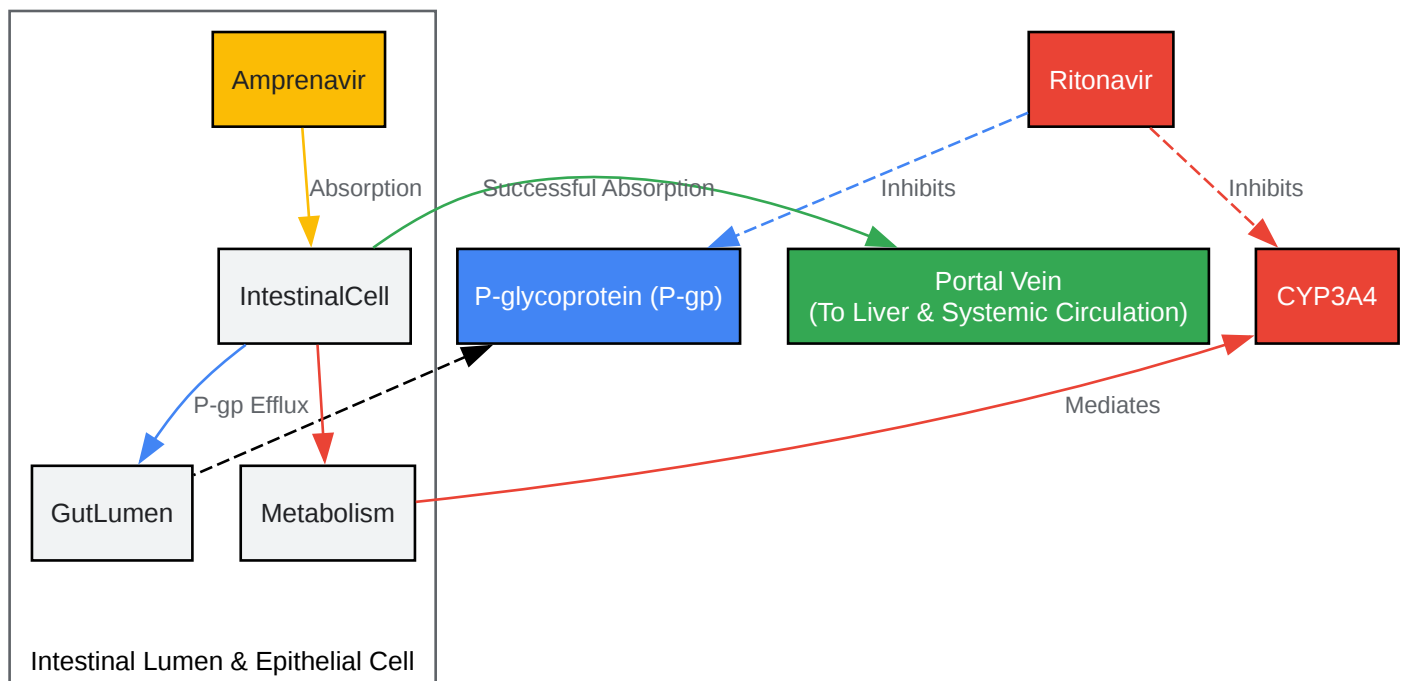
E_{max} inhibition model. Monte Carlo simulations were then used to predict APV concentrations for various dosing regimens [3].

Mechanisms of Ritonavir Boosting

Ritonavir enhances the pharmacokinetics of **amprenavir** through two primary mechanisms:

- **Cytochrome P450 3A4 (CYP3A4) Inhibition:** Ritonavir is a potent inhibitor of the CYP3A4 enzyme in the liver and intestine, which is primarily responsible for metabolizing **amprenavir**. By inhibiting this enzyme, ritonavir significantly slows the breakdown of **amprenavir**, leading to higher and more sustained plasma concentrations [1] [3].
- **P-glycoprotein (P-gp) Inhibition:** Ritonavir also inhibits the intestinal efflux transporter P-glycoprotein. This inhibition reduces the pump-back of **amprenavir** into the gut lumen, thereby increasing its absorption into the bloodstream [4].

The following diagram illustrates how these mechanisms work together in the intestine to boost **amprenavir** levels.



[Click to download full resolution via product page](#)

This diagram shows the dual inhibition mechanism of ritonavir. By blocking CYP3A4, it reduces **amprenavir** metabolism, and by blocking P-gp, it decreases **amprenavir** efflux, leading to increased absorption into the bloodstream.

Clinical and Research Implications

- **Efficacy and Resistance:** The elevated trough concentrations (C_{min}) achieved with boosting are critical for maintaining efficacy, especially in treatment-experienced patients. Higher C_{min} values, often expressed as a Genotype Inhibitory Quotient (GIQ), are associated with a better virological response and a higher genetic barrier to resistance [2].
- **Tolerability Trade-off:** While boosting with 200 mg of RTV QD provides the highest drug exposure, it is associated with more clinical adverse events and a greater increase in triglyceride levels compared to the 100 mg QD dose. Finding the lowest effective RTV dose is therefore important for optimizing the tolerability of the regimen [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Plasma Amprenavir Pharmacokinetics and Tolerability ... [pmc.ncbi.nlm.nih.gov]
2. Interpretation of Genotype and Pharmacokinetics for ... [pmc.ncbi.nlm.nih.gov]
3. Pharmacokinetic Modeling and Simulations of Interaction of ... [pmc.ncbi.nlm.nih.gov]
4. Boosting of HIV Protease Inhibitors by Ritonavir in the ... [sciencedirect.com]

To cite this document: Smolecule. [Pharmacokinetic Comparison: Boosted vs. Unboosted Fosamprenavir]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b518810#amprenavir-ritonavir-boosted-versus-unboosted-pharmacokinetics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com